1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 42456-75-7
VCID: VC2418111
InChI: InChI=1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
SMILES: CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Molecular Formula: C6H4ClNO3S
Molecular Weight: 205.62 g/mol

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one

CAS No.: 42456-75-7

Cat. No.: VC2418111

Molecular Formula: C6H4ClNO3S

Molecular Weight: 205.62 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one - 42456-75-7

Specification

CAS No. 42456-75-7
Molecular Formula C6H4ClNO3S
Molecular Weight 205.62 g/mol
IUPAC Name 1-(5-chloro-4-nitrothiophen-2-yl)ethanone
Standard InChI InChI=1S/C6H4ClNO3S/c1-3(9)5-2-4(8(10)11)6(7)12-5/h2H,1H3
Standard InChI Key HHHNIUPEIAJYKY-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]
Canonical SMILES CC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-]

Introduction

Physical and Chemical Properties

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one possesses a distinct set of physicochemical properties that define its behavior in various chemical environments. The compound is characterized by a sulfur-containing five-membered aromatic ring (thiophene) substituted with three functional groups: a chlorine atom at position 5, a nitro group at position 4, and an acetyl (ethanone) group at position 2. These functional groups contribute to its reactivity profile and potential applications in organic synthesis.

The key physical and chemical properties of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one are summarized in the following table:

PropertyValue
Common Name1-(5-Chloro-4-nitro-2-thienyl)ethan-1-one
CAS Number42456-75-7
Molecular FormulaC₆H₄ClNO₃S
Molecular Weight205.619 g/mol
Density1.531 g/cm³
Boiling Point320.3°C at 760 mmHg
Flash Point147.5°C
Exact Mass204.96000
PSA (Polar Surface Area)91.13000
LogP3.03550
Index of Refraction1.602
Recommended Storage Condition2-8°C
HS Code2934999090

The compound appears as a light brown solid under standard conditions and demonstrates moderate solubility in organic solvents such as dichloromethane, while exhibiting poor solubility in water . The presence of the nitro group contributes to its electrophilic character, while the chloro substituent influences its reactivity in nucleophilic substitution reactions. The ethanone group provides a reactive carbonyl functionality that can participate in various transformations including condensation reactions.

Structural Features

The molecular structure of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one features an asymmetrically substituted thiophene ring. The thiophene core provides aromaticity while the three substituents create a unique electronic environment. The nitro group, being strongly electron-withdrawing, significantly affects the electron distribution across the ring system. This, combined with the electronegative chlorine atom at position 5, creates electron-deficient regions that influence the compound's chemical behavior and reactivity patterns.

The ethanone group at position 2 offers versatility in chemical transformations, serving as a handle for further functionalization through reactions typical of ketones. These structural elements collectively contribute to the compound's unique chemical profile and potential applications in synthetic chemistry . The strategic positioning of these functional groups also influences intermolecular interactions, affecting properties like melting point and solubility in various solvents.

Synthesis Methodology

The synthesis of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one has been well-documented, with a straightforward and efficient method described in the scientific literature. The primary synthetic route involves the nitration of 2-chloro-5-acetylthiophene under controlled conditions using fuming nitric acid as the nitrating agent.

Detailed Synthesis Procedure

The synthesis begins with 2-Chloro-5-acetylthiophene as the starting material. The procedure involves the following steps:

  • Addition of 2-Chloro-5-acetylthiophene (80.3 g, 0.5 mol) in portions to fuming nitric acid (500 mL) that has been cooled to -5°C using an ice/methanol bath.

  • After completing the addition, the reaction mixture is removed from the cold bath and stirred at ambient temperature for 30 minutes.

  • The reaction mixture is then poured into ice water (4 L) and stirred for 10 minutes.

  • The solid that forms during this process is collected by filtration and washed with water (500 mL).

  • The collected solid is dissolved in dichloromethane (500 mL), and the water is separated from the organic layer.

  • The organic solution is dried using magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure, yielding an orange solid as the crude product.

  • The crude material is recrystallized from industrial methylated spirits (IMS, 350 mL) to obtain the title product as a light brown solid .

This synthesis method results in a yield of approximately 45% (46.89 g) of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. The product identity is confirmed through proton nuclear magnetic resonance (¹H NMR) spectroscopy in deuterated chloroform (CDCl₃), which shows characteristic signals at δ: 8.07 (1H, s) for the aromatic proton and 2.58 (3H, s) for the methyl protons of the acetyl group .

Chemical Reactions and Applications

1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one demonstrates significant potential for various chemical transformations due to its multiple functional groups. Understanding the reactivity of this compound provides insight into its utility in synthetic chemistry and potential applications in pharmaceutical development.

Comparative Analysis with Similar Compounds

Understanding the chemical behavior of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one can be enhanced by comparing it with structurally related compounds. For instance, 1-(4-Nitrothiophen-2-yl)ethanone lacks the chlorine substituent but retains the nitro and acetyl groups in similar positions.

Similarly, comparison with 1-(5-Amino-4-nitrothiophen-2-yl)ethan-1-one reveals how replacing the chlorine with an amino group drastically changes the electronic character of the molecule. The amino group, being strongly electron-donating, creates a very different reactivity profile, particularly in electrophilic aromatic substitution reactions.

Theoretical and Computational Studies

Modern computational methods provide valuable insights into the electronic structure, reactivity, and physical properties of compounds like 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one. Theoretical studies can predict properties such as electron density distribution, frontier molecular orbital energies, and potential reaction pathways.

Electronic Structure and Properties

Computational analysis of 1-(5-Chloro-4-nitrothiophen-2-yl)ethan-1-one reveals several important electronic features:

  • The presence of the nitro group creates a significant electron-withdrawing effect, reducing electron density in the thiophene ring.

  • The LogP value of 3.03550 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

  • The Polar Surface Area (PSA) of 91.13 suggests moderate capacity for hydrogen bonding, which influences solubility and potential interactions with biological targets .

These electronic properties contribute to the compound's chemical reactivity and potential biological interactions. The electron-deficient nature of the thiophene ring, particularly at positions adjacent to the nitro group, makes these sites susceptible to nucleophilic attack. Conversely, the carbonyl group of the ethanone moiety serves as a potential hydrogen bond acceptor, influencing intermolecular interactions and crystal packing.

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